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Compound of Interest

Compound Name: Asundexian

Cat. No.: B3325157

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bioavailability and metabolism of
asundexian, a novel oral, direct inhibitor of Factor Xla. The information is compiled from key
clinical and preclinical studies, offering a detailed resource for professionals in the field of drug
development and pharmacology.

Bioavailability

Asundexian exhibits high oral bioavailability, a critical attribute for a once-daily oral
anticoagulant. Studies in healthy male volunteers have demonstrated that asundexian is
almost completely absorbed after oral administration.

1.1. Absolute Bioavailability

A study involving the oral administration of a 25 mg amorphous solid dispersion (ASD)
immediate-release (IR) tablet and an intravenous infusion of 50 pg of [13C7,15N]-labeled
asundexian determined the absolute bioavailability to be approximately 104%.[1][2][3] This
near-complete bioavailability suggests that first-pass metabolism in the gut and liver does not
significantly limit the systemic exposure of asundexian.[2][3][4]

1.2. Effects of Formulation, Food, and Gastric pH
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The pharmacokinetic profile of asundexian is not meaningfully affected by different tablet
formulations, the presence of food, or alterations in gastric pH, underscoring its robust
absorption characteristics.

o Formulation: The relative bioavailability of different amorphous solid dispersion (ASD)
immediate-release (IR) tablet formulations (25 mg and 50 mg) was found to be comparable,
with area under the curve (AUC) and maximum concentration (Cmax) ratios falling within the
standard bioequivalence range of 80.0%—-125.0%.[1]

e Food Effect: The administration of asundexian with a high-fat, high-calorie meal had a
minimal impact on its overall exposure.[1][2][3] While a slight reduction in the rate of
absorption was observed, the overall bioavailability remained largely unchanged.[1][2][3]

e Gastric pH: Co-administration with the proton pump inhibitor omeprazole had no effect on
asundexian's pharmacokinetics.[1][2][3] A slight reduction in AUC and Cmax was observed
with an antacid, but this was not considered clinically relevant.[1][2][3]

Table 1: Summary of Asundexian Bioavailability Data
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Parameter Condition Value Reference
Absolute 25 mg ASD IR tablet
R ~104% [1][2](3]
Bioavailability (F) (fasted) vs. 50 pg IV
Relative Bioavailability 25 mg ASD IR vs. 50
_ 94.3% [1]
(AUC/D ratio) mg IR (fasted)
Relative Bioavailability 25 mg ASD IR vs. 50
. 95.5% [1]
(Cmax/D ratio) mg IR (fasted)
Relative Bioavailability = 50 mg ASD IR vs. 25
. 95.1% [1]
(AUC/D ratio) mg ASD IR (fasted)
Relative Bioavailability 50 mg ASD IR vs. 25
. 88.7% [1]
(Cmax/D ratio) mg ASD IR (fasted)
Food Effect (AUC 25 mg ASD IR (fed vs.
) 91.1% [1]
ratio) fasted)
Food Effect (Cmax 25 mg ASD IR (fed vs.
, 78.3% [1]
ratio) fasted)
Food Effect (AUC 50 mg ASD IR (fed vs.
_ 96.9% [1]
ratio) fasted)
Food Effect (Cmax 50 mg ASD IR (fed vs.
_ 95.1% [1]
ratio) fasted)
Gastric pH Effect ]
) with Omeprazole No effect [1]
(AUC ratio)
Gastric pH Effect ) )
) with Antacid 89.9% [1]
(AUC ratio)
Gastric pH Effect ) )
with Antacid 83.7% [1]

(Cmax ratio)

Metabolism

The metabolism of asundexian has been extensively characterized through in vitro and in vivo
studies, including a human mass-balance study. The primary metabolic pathways involve
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hydrolysis and, to a lesser extent, oxidation.
2.1. Metabolic Pathways

In humans, the predominant clearance pathways are amide hydrolysis and excretion of the
unchanged drug.[4][5] Oxidative biotransformation represents a minor pathway.[4][5] The main
metabolic routes are:

o Amide Hydrolysis: This is the major metabolic pathway, leading to the formation of metabolite
M1. This pathway accounts for approximately 47% of the clearance.[4][5]

o Oxidative Metabolism: A smaller portion of asundexian undergoes oxidative
biotransformation, contributing to about 13% of its clearance.[4][5] Cytochrome P450 3A4
(CYP3A4) is one of the enzymes involved in this pathway.[6][7]

» Excretion of Unchanged Drug: A significant fraction of the administered dose, approximately
37%, is excreted as unmetabolized asundexian.[4][5]

2.2. Major Metabolites

In human plasma, asundexian is the most abundant circulating component, accounting for
61.0% of the total drug-related area under the plasma concentration-time curve (AUC).[4][5]
The major metabolite is M10, which is formed via amide hydrolysis to M1 followed by N-
acetylation.[4][5] M10 constitutes 16.4% of the total drug-related AUC in plasma.[4][5]

Table 2: Relative Abundance of Asundexian and its Major Metabolite in Human Plasma

% of Total Drug-Related

Component Reference
AUC

Asundexian (Parent Drug) 61.0% [41[5]

Metabolite M10 16.4% [41[5]

2.3. Excretion

A human mass-balance study with radiolabeled [14CJasundexian revealed that the majority of
the administered radioactivity is excreted in the feces.[4][5]
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o Fecal Excretion: Approximately 80.3% of the radioactive dose was recovered in the feces.[4]

[5]
e Renal Excretion: A smaller portion, around 20.3%, was excreted in the urine.[4]

The overall recovery of radioactivity was 101%, indicating that the excretion pathways have
been well-characterized.[4][5]

Table 3: Excretion of Asundexian and its Metabolites in Humans

Excretion Route % of Administered Dose Reference
Feces 80.3% [4][5]

Urine 20.3% [4]

Total Recovery 101% [4115]

Experimental Protocols

3.1. Human Mass-Balance Study

» Study Design: A single-center, open-label, non-randomized study was conducted in six
healthy male volunteers.[4][5]

» Dosing: Participants received a single oral dose of 25 mg of asundexian containing
approximately 3.7 MBq of [14CJasundexian.[4][5]

o Sample Collection: Blood, urine, and feces were collected for up to 14 days post-dose to
determine mass balance, excretion patterns, and metabolite profiles.[4][5]

o Bioanalysis: Concentrations of asundexian and its metabolites in plasma and excreta were
determined using high-performance liquid chromatography with tandem mass spectrometry
(HPLC-MS/MS) and radiometric detection.[4][8]

3.2. Absolute Bioavailability Study
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o Study Design: This study was conducted in healthy male participants under fasted
conditions.[1]

» Dosing: Participants received a 25 mg oral ASD IR tablet of asundexian followed two hours
later by a 50 pg intravenous infusion of [13C7,15N]-labeled asundexian.[1]

» Pharmacokinetic Analysis: Plasma samples were collected over time, and the concentrations
of both oral and intravenous asundexian were measured to calculate the absolute
bioavailability (F) as the ratio of the dose-normalized AUC from oral administration to the
dose-normalized AUC from intravenous administration.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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